[2-Chloro-6-methyl-4-(trifluoromethyl)phenyl]amine
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Overview
Description
[2-Chloro-6-methyl-4-(trifluoromethyl)phenyl]amine is an organic compound characterized by the presence of chlorine, methyl, and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-6-methyl-4-(trifluoromethyl)phenyl]amine typically involves multi-step organic reactions. One common method includes the nitration of 2-chloro-6-methyl-4-(trifluoromethyl)benzene followed by reduction to form the amine group. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-Chloro-6-methyl-4-(trifluoromethyl)phenyl]amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form nitro compounds or reduced to form other derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted phenylamines, nitro compounds, and various derivatives depending on the specific reaction conditions.
Scientific Research Applications
[2-Chloro-6-methyl-4-(trifluoromethyl)phenyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-Chloro-6-methyl-4-(trifluoromethyl)phenyl]amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)benzylamine
- N-[2-Chloro-4-(trifluoromethyl)phenyl]-D-valine
Uniqueness
The presence of both chlorine and trifluoromethyl groups enhances its chemical stability and biological activity compared to similar compounds .
Properties
CAS No. |
875550-70-2 |
---|---|
Molecular Formula |
C8H7ClF3N |
Molecular Weight |
209.59 g/mol |
IUPAC Name |
2-chloro-6-methyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7ClF3N/c1-4-2-5(8(10,11)12)3-6(9)7(4)13/h2-3H,13H2,1H3 |
InChI Key |
VFQAPQJRKJBFGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)Cl)C(F)(F)F |
Origin of Product |
United States |
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